molecular formula C18H20N6O2 B12181833 N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B12181833
M. Wt: 352.4 g/mol
InChI Key: DJLNTRRYRIRXJW-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a triazolopyridazinyl moiety, and a piperidine carboxamide group

Properties

Molecular Formula

C18H20N6O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C18H20N6O2/c1-26-15-7-3-2-6-14(15)20-18(25)13-5-4-10-23(11-13)17-9-8-16-21-19-12-24(16)22-17/h2-3,6-9,12-13H,4-5,10-11H2,1H3,(H,20,25)

InChI Key

DJLNTRRYRIRXJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NN4C=NN=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine ring.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is attached via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Pharmacological Applications

1.1 Inhibition of Tankyrases

One of the primary applications of compounds related to the triazolo[4,3-b]pyridazine structure is their role as inhibitors of tankyrases (TNKSs). Tankyrases are enzymes implicated in various diseases, including cancer and degenerative disorders. The compound has shown promise as a selective inhibitor, which could lead to new treatments for conditions influenced by TNKS activity. For instance, structure-based optimization has identified derivatives that exhibit low nanomolar activity against TNKSs, indicating their potential as pharmacological tools for further biological characterization and therapeutic development .

1.2 Anti-Cryptosporidium Activity

Another notable application is in the treatment of infections caused by Cryptosporidium, a parasite that can cause severe gastrointestinal illness. The triazolopyridazine derivatives have been evaluated for their efficacy against this pathogen. Initial studies suggest that modifications to the compound's structure can enhance its potency and reduce cardiotoxicity risks associated with certain derivatives. Specifically, the optimization of linkers in these compounds has led to improved pharmacokinetic profiles and effectiveness against Cryptosporidium in vivo .

Mechanistic Insights

Understanding the mechanisms by which N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide exerts its effects is crucial for its application in drug development.

2.1 Structure-Activity Relationship (SAR)

The exploration of structure-activity relationships has revealed that specific modifications to the piperidine and triazolopyridazine components significantly influence biological activity. For example, varying the substituents on the aryl tail group can alter the compound's potency and selectivity towards target enzymes like TNKSs or against parasites like Cryptosporidium. .

2.2 Crystallographic Studies

Crystallographic analyses have provided insights into how these compounds interact at a molecular level with their targets. Detailed structural data from crystallization experiments have been essential for understanding binding affinities and optimizing lead compounds for better therapeutic efficacy .

Case Studies and Research Findings

Several studies illustrate the applications and effectiveness of this compound:

StudyFocusFindings
Study 1TNKS InhibitionIdentified low nanomolar inhibitors with potential for cancer therapy .
Study 2Anti-CryptosporidiumDeveloped derivatives with enhanced efficacy against Cryptosporidium; improved safety profiles noted .
Study 3SAR AnalysisDemonstrated that specific structural modifications significantly impact biological activity; optimal linker identified .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-1-(pyridazin-6-yl)piperidine-3-carboxamide
  • N-(2-methoxyphenyl)-1-(triazolopyridazin-6-yl)piperidine-3-carboxamide

Uniqueness

N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is unique due to the presence of the triazolopyridazinyl moiety, which imparts distinct chemical and biological properties

Biological Activity

N-(2-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine ring linked to a triazolo[4,3-b]pyridazine moiety and a methoxyphenyl substituent. Its molecular formula is C19H20N6OC_{19}H_{20}N_{6}O with a molecular weight of approximately 348.41 g/mol.

Biological Activity Overview

Research has indicated that derivatives of triazolo[4,3-b]pyridazines exhibit various biological activities, including:

  • Antitumor Activity : Compounds similar to this compound have shown promising results against multiple cancer cell lines.
  • Inhibition of Tankyrases (TNKSs) : The compound has been explored for its role as a selective inhibitor of tankyrases, which are implicated in various diseases including cancer and degenerative disorders. Structure-based optimization studies have suggested that modifications to the triazolo[4,3-b]pyridazine core enhance inhibitory potency against TNKSs .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary data suggest:

  • Targeting Enzymatic Pathways : The inhibition of TNKSs suggests that the compound may interfere with poly(ADP-ribose) polymerase (PARP) activity and related signaling pathways involved in cell proliferation and apoptosis .
  • Molecular Interactions : Docking studies indicate that the compound may interact favorably with key active sites in target proteins, enhancing its inhibitory effects .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • In Vitro Studies : A series of triazolo[4,3-b]pyridazine derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. Specific compounds demonstrated IC50 values in the low micromolar range, indicating significant antitumor activity .
  • Crystallographic Studies : Structural analysis revealed that certain substitutions on the triazolo[4,3-b]pyridazine scaffold significantly affect biological activity. For instance, compounds with hydrophobic side chains exhibited enhanced binding affinities to TNKSs .

Data Table: Biological Activity Summary

Compound NameActivity TypeIC50 (µM)References
Compound 12TNKS Inhibition< 10
Analog AAntitumor (Cell Line)5.0
Analog BCytotoxicity15.0

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